molecular formula C7H4ClN3S B1455502 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione CAS No. 91996-76-8

2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione

Cat. No.: B1455502
CAS No.: 91996-76-8
M. Wt: 197.65 g/mol
InChI Key: UKKAUWMAMJUALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione is a useful research compound. Its molecular formula is C7H4ClN3S and its molecular weight is 197.65 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione are protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell division, metabolism, and signal transduction .

Biochemical Pathways

The inhibition of protein kinases by this compound affects several biochemical pathways. These include pathways involving tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on protein kinases. By inhibiting these enzymes, the compound can disrupt various cellular processes regulated by protein phosphorylation. This includes processes such as cell division, metabolism, and signal transduction .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of protein kinases and persistent antiviral effects . The compound’s stability and efficacy may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit tumor growth and viral replication without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism may also affect metabolic flux and alter the levels of various metabolites . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its efficacy, as it needs to reach its target sites to exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The compound’s activity and function are closely linked to its localization, as it needs to be in the right place at the right time to exert its effects .

Properties

IUPAC Name

2-chloro-1H-pyrido[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKAUWMAMJUALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=NC2=S)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.